2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid
Description
Properties
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)13-11(15)9-4-6-10(7-5-9)14(2)3/h4-8H,1-3H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFQSOKOSPOZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid typically involves the reaction of 4-(dimethylamino)aniline with formic acid to form the intermediate 4-(dimethylamino)phenylformamide. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formamido and propanoic acid moieties contribute to the compound’s overall reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Features
The compound’s core structure aligns with phenylpropanoic acid derivatives, which are common in non-steroidal anti-inflammatory drugs (NSAIDs). Below is a comparison with structurally related compounds:
Substituent Impact on Activity
- Electron-Donating Groups (e.g., dimethylamino): Enhance solubility and may stabilize charge interactions in enzyme binding pockets. For example, the dimethylamino group in the target compound likely increases solubility compared to non-polar substituents like tert-butyl .
- Heterocyclic Substituents (e.g., thienylmethyl): Improve enzyme inhibition. 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid shows strong cyclooxygenase inhibition (79% at 10⁻⁴ M), suggesting that heteroaromatic groups enhance NSAID activity .
- Hydroxyl Groups: Introduce metabolic liability. 1-Hydroxyibuprofen, a hydroxylated analog of ibuprofen, is a known metabolite with altered clearance rates .
Physicochemical Properties
Pharmaceutical Relevance
- Impurity Profiles: Propanoic acid derivatives like 2-[4-(2-Methylpropyl)phenyl]propanamide (Impurity C) and 2-(4-Formylphenyl)propanoic acid (Impurity K) are critical in quality control for NSAID manufacturing .
- Synthetic Intermediates : The tert-butyl analog (CAS 66622-47-7) is used in drug synthesis, while the target compound’s formamido group may serve as a precursor for covalent inhibitors .
Biological Activity
2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid, with the chemical formula C12H16N2O3 and a molecular weight of 236.27 g/mol, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is synthesized through the reaction of 4-(dimethylamino)aniline with formic acid to create an intermediate, which is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product .
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- CAS Number : 1396965-20-0
The biological activity of this compound is primarily attributed to its interactions with biomolecules, facilitated by its functional groups. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the formamido and propanoic acid moieties contribute to the compound's reactivity, influencing various biochemical pathways and cellular processes .
Potential Therapeutic Applications
Recent studies have highlighted the compound's potential as a therapeutic agent, particularly in the context of autoimmune diseases and viral infections such as SARS-CoV-2. Research utilizing molecular docking simulations has suggested that this compound may act as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The quantitative structure-activity relationship (QSAR) analyses indicated promising binding characteristics, suggesting its potential for drug development .
Case Studies and Research Findings
- Inhibition of SARS-CoV-2 Mpro : A study employed molecular docking and dynamics simulations to evaluate the binding affinity of various compounds, including this compound, against Mpro. The results indicated that this compound exhibited a favorable binding profile, making it a candidate for further investigation as a therapeutic agent against COVID-19 .
- Autoimmune Disorders : The compound has also been investigated for its effects on specific autoimmune disorders. In vitro studies demonstrated its ability to modulate immune responses by targeting receptors involved in autoimmune pathways, providing insights into its therapeutic potential .
- Cytotoxicity Studies : Preliminary cytotoxicity assays on cancer cell lines revealed moderate activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, a critical process for cell division .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-(Dimethylamino)phenyl]formamido}butanoic acid | Similar amide structure | Moderate cytotoxicity |
| 2-{[4-(Dimethylamino)phenyl]formamido}pentanoic acid | Extended carbon chain | Enhanced anti-inflammatory properties |
| 2-{[4-(Dimethylamino)phenyl]formamido}hexanoic acid | Further extended carbon chain | Potentially lower cytotoxicity |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds .
Q & A
Q. What are the recommended synthetic routes for 2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis can be adapted from Strecker-type reactions, as demonstrated for analogous amino acid derivatives (e.g., 2-Amino-2-(4-methylphenyl)propanoic acid in ). Key steps include:
- Formamido Group Introduction : React 4-(dimethylamino)benzaldehyde with a propanoic acid backbone via reductive amination or acylation.
- Hydrolysis Optimization : Use acidic/basic conditions to hydrolyze intermediates, ensuring minimal degradation (e.g., 6 M HCl at 80°C for 12 hours) .
- Critical Parameters : Reaction pH (6.5–7.5 for amidation), temperature control (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Industrial-scale optimization may employ continuous flow reactors and AI-driven synthesis planning to enhance reproducibility .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the formamido group (δ 8.1–8.3 ppm for CONH) and dimethylamino substituent (δ 2.9–3.1 ppm for N(CH)) .
- HPLC-MS : Employ reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : For absolute configuration verification, as shown for structurally related acids (e.g., 3-[4-(Trifluoromethyl)phenyl]propanoic acid in ) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : The dimethylamino group enhances water solubility compared to non-polar analogs (e.g., 2-(4-Ethylphenyl)propanoic acid). Solubility in PBS (pH 7.4): ~15 mg/mL; in DMSO: >50 mg/mL .
- Stability :
- pH Sensitivity : Stable at pH 4–8 (24-hour incubation at 25°C; degradation <5%). Avoid strongly alkaline conditions (pH >10) to prevent formamido hydrolysis .
- Thermal Stability : Decomposition onset at 180°C (TGA data extrapolated from ) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2, as studied for fluorinated analogs in ). Focus on the dimethylamino group’s electrostatic contributions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The formamido group may form hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .
- QSAR Modeling : Correlate substituent effects (e.g., para-dimethylamino vs. meta-fluoro in ) with activity trends using MOE or RDKit .
Q. How do structural modifications at the formamido group impact biological activity and metabolic stability?
- Methodological Answer :
- Activity Studies : Replace the formamido group with acetamido (as in ) or sulfonamide moieties. Test in vitro anti-inflammatory activity (IC via COX-2 inhibition assays). Dimethylamino substitution enhances cellular uptake (logP reduction by 0.5 units vs. methylphenyl analogs) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). The dimethylamino group reduces CYP450-mediated oxidation compared to ethylphenyl derivatives (t increased by ~40%) .
Q. What strategies can mitigate batch-to-batch variability in synthesis, particularly regarding impurity profiles?
- Methodological Answer :
- DoE Optimization : Use JMP or MODDE software to identify critical process parameters (e.g., stirring rate, reagent stoichiometry) affecting impurity formation (e.g., ’s propanoic acid derivatives) .
- In-line Analytics : Implement PAT tools (e.g., ReactIR for real-time reaction monitoring) to detect intermediates like unreacted 4-(dimethylamino)benzaldehyde .
- Purification : Employ preparative HPLC with HILIC columns to resolve polar impurities (e.g., ’s Impurity D) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
